molecular formula C19H18N6O2 B2763123 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide CAS No. 2034477-27-3

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide

Cat. No.: B2763123
CAS No.: 2034477-27-3
M. Wt: 362.393
InChI Key: YKBIKVHYJKCQBB-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling to form the core structure. The azetidine ring is then introduced through cyclization reactions. The final step involves the acylation of the azetidine derivative to obtain the target compound. Common reagents used in these reactions include various bases, acids, and coupling agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions may result in various substituted analogs with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-acetylphenyl)azetidine-3-carboxamide include other azetidine derivatives, imidazole-containing compounds, and pyrimidine-based molecules. Examples include:

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide
  • N-(4-acetylphenyl)azetidine-3-carboxamide
  • 1-(1H-imidazol-1-yl)pyrimidine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-13(26)14-2-4-16(5-3-14)23-19(27)15-9-25(10-15)18-8-17(21-11-22-18)24-7-6-20-12-24/h2-8,11-12,15H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBIKVHYJKCQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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